N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic compound belonging to the class of 4-anilinoquinazolines. These compounds have gained significant attention in scientific research due to their diverse biological activities, particularly as potential anticancer agents. This specific compound serves as a crucial intermediate in the synthesis of Afatinib, a clinically approved drug used in the treatment of certain types of lung cancer. []
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, methoxy, and nitro. These substitutions enhance its chemical properties and biological activities, making it a significant candidate in medicinal chemistry, particularly in the development of targeted cancer therapies. Notably, this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), a crucial target in cancer treatment due to its role in cell proliferation and survival .
The compound's chemical identity is denoted by the CAS number 179552-74-0. It is produced by various manufacturers specializing in pharmaceutical intermediates, with Ningbo Inno Pharmchem Co., Ltd being one of the notable producers. The compound is classified under the category of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves several steps starting from commercially available precursors. A common synthetic route includes:
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity, incorporating continuous flow reactions and advanced purification techniques.
The molecular formula for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is CHClF NO. Its structural representation features:
This arrangement contributes to its pharmacological properties, particularly its ability to interact with biological targets effectively .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas with palladium on carbon for reduction. The reaction conditions vary depending on the specific transformation being performed.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its biological effects primarily through inhibition of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, this compound inhibits its kinase activity, leading to decreased phosphorylation and activation of downstream signaling pathways such as Akt and ERK. This inhibition results in reduced cell proliferation and induction of apoptosis in cancer cells .
The physical properties of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine include:
The chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture. The compound's reactivity allows it to participate in various chemical transformations, making it valuable for further synthetic applications .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2